2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a fluorophenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Ethoxyethyl Chain: The pyrazole derivative is then reacted with an ethoxyethyl halide (e.g., ethoxyethyl bromide) in the presence of a base such as potassium carbonate to form the ethoxyethyl-substituted pyrazole.
Formation of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the ethoxyethyl-substituted pyrazole with 2-fluorophenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-chlorophenoxy)acetamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-bromophenoxy)acetamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methylphenoxy)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-13-4-1-2-5-14(13)22-12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYNBLXAUISAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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